Vitamin K2-7, also known as menaquinone-7 or Vitamin MK-7, is a vital fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation and bone metabolism. It is primarily sourced from fermented foods, particularly those involving specific bacterial strains such as Bacillus subtilis. Vitamin K2-7 is distinguished from its counterpart, Vitamin K1, by its longer side chain, which enhances its bioavailability and half-life in the human body.
Vitamin K2-7 is predominantly produced through bacterial fermentation. The most common bacterial source is Bacillus subtilis, particularly the strain used in the fermentation of natto, a traditional Japanese food made from fermented soybeans. Other sources include certain cheeses and animal products. The fermentation process typically employs substrates like glycerol or glucose to optimize production yield.
Vitamin K2-7 belongs to the class of compounds known as menaquinones, which are characterized by their isoprenoid side chains. The classification of Vitamin K includes:
The synthesis of Vitamin K2-7 can be achieved via several methods, primarily focusing on microbial fermentation and chemical synthesis.
The fermentation process typically involves:
Vitamin K2-7 has a complex structure characterized by a naphthoquinone core with a side chain composed of seven isoprene units. This structure contributes to its unique biochemical properties.
Vitamin K2-7 participates in several biochemical reactions, primarily related to its role as a cofactor for enzymes involved in carboxylation processes essential for blood clotting and bone health.
The stability and reactivity of Vitamin K2-7 can be influenced by factors such as pH and temperature, affecting its efficacy in biological systems.
The mechanism through which Vitamin K2-7 exerts its effects involves:
Studies indicate that adequate levels of Vitamin K2-7 are associated with improved bone health and reduced cardiovascular disease risk due to its role in regulating calcium distribution within the body.
Vitamin K2-7 has garnered attention for its potential health benefits beyond coagulation:
The vitamin K narrative began in 1929 with Henrik Dam’s identification of an anti-hemorrhagic factor in chicks, termed "Koagulationsvitamin" (vitamin K) [2]. Initial research conflated two distinct bioactive forms:
Structural differentiation emerged in the 1950s when MK-7 was characterized from Bacillus subtilis-fermented natto, revealing its menadione core conjugated to a 7-unit unsaturated isoprenoid chain [3] [6]. Nomenclature standardization by IUPAC designated:
Table 1: Nomenclature and Sources of Key Vitamin K Forms
| Compound | Systematic Name | Common Sources |
|---|---|---|
| Phylloquinone (K1) | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1,4-naphthoquinone | Spinach, kale, collards |
| Menaquinone-4 (MK-4) | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2,6,10,14-tetraen-1-yl)-1,4-naphthoquinone | Egg yolk, butter |
| Menaquinone-7 (MK-7) | 2-methyl-3-(heptaprenyl)-1,4-naphthoquinone | Natto, fermented cheeses |
This biochemical divergence underpins MK-7’s tissue-specific bioavailability and functional superiority over shorter-chain vitamers.
MK-7 exhibits pharmacokinetic advantages over K1 and MK-4, driven by its side-chain topology and lipophilicity:
Table 2: Pharmacokinetic Comparison of Vitamin K Forms
| Parameter | Vitamin K1 | MK-4 | MK-7 |
|---|---|---|---|
| Absorption Efficiency | 10–15% | ~20% | ~100% |
| Plasma Half-Life | 1–2 hours | 2–3 hours | 72 hours |
| Primary Carrier | Triglyceride-rich lipoproteins | LDL/HDL | LDL |
| Tissue Retention | Hepatic | Short-term (kidney, pancreas) | Prolonged (bone, vasculature) |
These properties enable MK-7 to achieve therapeutic efficacy at nutritional doses (45–180 µg/day), whereas MK-4 requires pharmacologic dosing (>1.5 mg/day) [6].
Research output on MK-7 has grown exponentially, driven by clinical evidence of its cardiometabolic and neuroprotective roles. Key trends and unresolved questions include:
Cardiovascular Research Dominance
Over 60% of clinical trials focus on MK-7’s vascular benefits. Landmark studies (e.g., Knapen et al. 2015) demonstrate that 180 µg/day MK-7 for three years reduces arterial stiffness in postmenopausal women by carboxylating MGP, inhibiting calcium deposition [1] [5]. The 2024 AVADEC trial further showed that 720 µg/day MK-7 plus vitamin D slowed coronary artery calcification progression in high-risk patients (CAC score ≥400 AU) [5]. Ongoing studies explore MK-7 in chronic kidney disease-related calcification.
Bone Health Mechanistic Insights
MK-7 enhances bone quality via dual pathways:
Neurocognitive and Metabolic Frontiers
Emerging animal research reveals MK-7’s neuroprotective effects. In aging rats, 30 mg/kg MK-7:
Regional Research Disparities
Table 3: Global Distribution of MK-7 Clinical Research (2020–2025)
| Research Domain | North America | Europe | Asia-Pacific | Knowledge Gaps |
|---|---|---|---|---|
| Cardiovascular | 45% | 30% | 25% | Pediatric populations, long-term outcomes |
| Bone Health | 50% | 35% | 15% | Dose optimization in males |
| Neurocognition | 20% | 25% | 55% | Human clinical validation |
| Metabolic Function | 30% | 20% | 50% | Microbiome interactions |
Critical gaps include understanding MK-7’s interplay with the gut microbiome, transgenerational effects, and receptor-level signaling beyond γ-carboxylation.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2